molecular formula C11H17NO4 B1491061 (E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098154-98-2

(E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491061
CAS No.: 2098154-98-2
M. Wt: 227.26 g/mol
InChI Key: DJRVMCBMCJDUCI-ONEGZZNKSA-N
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Description

(E)-4-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid is a synthetic but-2-enoic acid derivative intended for research and development purposes. Compounds featuring the 4-oxobut-2-enoic acid (or maleamic acid) scaffold are of significant interest in medicinal chemistry and chemical biology. They are frequently investigated as key intermediates in the synthesis of more complex molecules or as ligands for the development of metal-based complexes with potential biological activity . The presence of a pyrrolidine moiety, further functionalized with methoxymethyl and methyl groups, may influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory best practices.

Properties

IUPAC Name

(E)-4-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-8-5-12(6-9(8)7-16-2)10(13)3-4-11(14)15/h3-4,8-9H,5-7H2,1-2H3,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRVMCBMCJDUCI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC1COC)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring and a conjugated enone system. Its molecular formula is C12H15N1O4, with a molecular weight of approximately 239.25 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

The biological activity of this compound may be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have been shown to inhibit viral replication in vitro, suggesting potential applications in antiviral therapy .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. In vitro assays revealed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AntimicrobialGrowth inhibition of Gram-positive/negative bacteria
Enzyme InhibitionPotential inhibition of specific enzymesPreliminary data

Case Study 1: Antiviral Efficacy

In a controlled study, derivatives of this compound were tested against influenza virus strains. The results indicated a dose-dependent reduction in viral titers, supporting its potential as an antiviral agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, showcasing its effectiveness as an antimicrobial agent.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound. Modifications to the pyrrolidine ring and the introduction of different substituents have been shown to enhance potency against specific targets.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Investigations into its mechanism of action at the molecular level will provide insights into its therapeutic potential.

Comparison with Similar Compounds

Core Structure Comparisons

The 4-oxobut-2-enoic acid core is shared with several analogs, but substituent variations on the pyrrolidine ring dictate distinct physicochemical and biological behaviors:

Compound Name Core Structure Pyrrolidine Substituents Key Functional Groups
(E)-4-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid α,β-unsaturated ketone + pyrrolidine 3-methoxymethyl, 4-methyl Enoic acid, methoxy, methyl
SNAP-acid () Pyrimidinecarboxylate + piperidine 6-methoxymethyl, 3,4-difluorophenyl Carbamate, fluoroaryl, methoxy
FE@SNAP () Pyrimidinecarboxylate + piperidine 6-methoxymethyl, fluoroethyl Fluoroethyl ester, methoxy
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid () α,β-unsaturated ketone + pyrrolidine None (unsubstituted pyrrolidine) Enoic acid

Key Observations :

  • Methoxymethyl vs.
  • Piperidine vs. Pyrrolidine : SNAP derivatives () employ piperidine rings, which offer greater conformational flexibility than pyrrolidine, possibly influencing receptor binding kinetics in MCHR1 antagonists .

Pharmacological Implications

  • SNAP Series () : The (+)-SNAP-7941 enantiomer and FE@SNAP demonstrate high MCHR1 antagonism, attributed to their methoxymethyl and fluoroethyl substituents. The target compound’s pyrrolidine methoxymethyl group may mimic these interactions but with reduced steric bulk due to the smaller pyrrolidine ring .
  • Unsubstituted Analogs (): The absence of pyrrolidine substituents in 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid likely reduces target specificity, highlighting the importance of methoxymethyl/methyl groups in the target compound for selective activity .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Activation of the carboxylic acid functional group of a precursor such as monomethyl fumarate or related fumaric acid derivatives.
  • Nucleophilic substitution or amidation with a suitably functionalized pyrrolidine derivative bearing the methoxymethyl substituent.
  • Use of coupling agents and catalysts to facilitate amide bond formation under mild conditions.

Detailed Preparation Method

A representative preparation method, based on analogous compounds and related fumarate derivatives, involves the following steps:

Step Reagents & Conditions Description Yield (%)
1 Monomethyl fumarate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC), 4-N,N-dimethylaminopyridine (DMAP), dichloromethane (DCM), 0 °C Activation of the carboxylic acid group of monomethyl fumarate using EDAC in the presence of catalytic DMAP in DCM at low temperature -
2 Addition of 4-morpholin-4-yl-butan-1-ol or 3-(methoxymethyl)-4-methylpyrrolidine derivative Nucleophilic substitution to form the amide bond with the activated acid intermediate -
3 Work-up involving aqueous sodium bicarbonate extraction and organic phase evaporation Isolation of the product as a viscous oil or solid 60-62%

This method is adapted from the preparation of related fumarate prodrugs and amide derivatives, indicating that the coupling of the pyrrolidine amine with the activated fumarate acid is efficient under these conditions.

Reaction Conditions and Catalysts

  • Coupling Agents: EDAC is used as the carbodiimide coupling reagent to activate the carboxylic acid group, allowing for amide bond formation without racemization.
  • Catalysts: DMAP serves as a nucleophilic catalyst, enhancing the reaction rate and yield.
  • Solvents: Dichloromethane (DCM) is the preferred solvent due to its ability to dissolve both reactants and maintain reaction stability at low temperatures.
  • Temperature: The reaction is typically conducted at 0 °C to control reactivity and minimize side reactions.

Purification

After the reaction completion, the mixture is treated with saturated aqueous sodium bicarbonate solution to quench excess reagents and neutralize acids. The organic phase is extracted multiple times and evaporated under reduced pressure. The crude product is further purified by silica gel column chromatography using a solvent system such as DCM/methanol (70:1 volume ratio) to achieve the desired purity and isolate the target compound.

Data Table Summarizing Preparation Parameters

Parameter Description/Value
Starting Material Monomethyl fumarate or related fumaric acid derivative
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)
Catalyst 4-N,N-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM)
Temperature 0 °C
Reaction Time Approximately 1 hour
Work-up Saturated aqueous sodium bicarbonate extraction, organic phase evaporation
Purification Silica gel chromatography (DCM:MeOH = 70:1)
Yield 60-62%

Research Findings and Notes

  • The use of carbodiimide coupling agents like EDAC is well-established for amide bond formation in sensitive molecules, providing moderate to good yields with minimal side reactions.
  • Catalytic amounts of DMAP significantly improve reaction efficiency by activating the carboxyl group and stabilizing intermediates.
  • Low temperatures help maintain the (E)-configuration of the double bond in the oxobut-2-enoic acid moiety, preventing isomerization.
  • The methoxymethyl substituent on the pyrrolidine ring is introduced prior to coupling, typically via alkylation of the pyrrolidine nitrogen or hydroxyl functional group on an appropriate intermediate.
  • Purification by silica gel chromatography is essential to remove unreacted starting materials, coupling reagents, and side products, ensuring high purity of the final compound.

Q & A

Q. What are the key considerations for synthesizing (E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid?

  • Methodological Answer : Synthesis of this compound typically involves multi-step reactions, including condensation of substituted pyrrolidine derivatives with α,β-unsaturated carbonyl precursors. Key steps include:
  • Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) or methoxymethyl groups to stabilize intermediates during reactions involving amines or hydroxyls .
  • Stereochemical control : Employ chiral catalysts (e.g., NADPH-dependent reductases) to ensure (E)-configuration of the α,β-unsaturated ketone moiety .
  • Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization for purity .
    Common pitfalls include side reactions at the methoxymethyl group, requiring inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during critical steps .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Verify the (E)-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) and analyze pyrrolidine ring substituents (e.g., methoxymethyl at δ 3.2–3.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 210–254 nm) and ESI-MS for molecular ion verification .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Highly polar due to carboxylic acid and pyrrolidine groups. Soluble in DMSO, methanol, and aqueous buffers (pH > 4.5). Insoluble in non-polar solvents (e.g., hexane) .
  • Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10) via hydrolysis of the methoxymethyl group. Store at –20°C in anhydrous DMSO to prevent oxidation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., E/Z isomerism) impact biological activity?

  • Methodological Answer :
  • Comparative assays : Synthesize (Z)-isomer via photoirradiation or catalytic isomerization and compare IC₅₀ values in enzyme inhibition assays (e.g., HIV-1 integrase or aldose reductase) .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between (E)-isomer and target proteins, highlighting steric clashes or hydrogen-bonding differences in the Z-form .
  • Circular Dichroism (CD) : Analyze conformational changes in protein targets upon binding to each isomer .

Q. What experimental strategies can elucidate the mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) between the compound and target enzymes .
  • Site-Directed Mutagenesis : Modify active-site residues (e.g., catalytic lysine in aldose reductase) to test hydrogen-bonding or steric contributions .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Normalize data using standardized protocols (e.g., cell line ATCC codes, enzyme units) to account for variability in assay conditions .
  • Counter-screening : Test the compound against off-target proteins (e.g., cytochrome P450 isoforms) to identify nonspecific interactions .
  • Structural analogs : Synthesize derivatives (e.g., fluorinated pyrrolidine rings) to isolate structure-activity relationships (SAR) and validate target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

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